3,4-dimethoxy-N-(2-morpholinopyrimidin-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dimethoxy-N-(2-morpholinopyrimidin-5-yl)benzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzamide core substituted with methoxy groups and a morpholinopyrimidine moiety, which contributes to its distinct chemical properties and biological activities.
Mechanism of Action
Benzamides
Benzamides are a class of compounds that contain a benzene ring attached to an amide functional group. They are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, antioxidant, antimicrobial activities, etc .
Pyrimidines
Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. They are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Analysis
Cellular Effects
It is hypothesized that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . More detailed studies are required to confirm these effects.
Molecular Mechanism
It is speculated that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-(2-morpholinopyrimidin-5-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine and suitable aldehydes or ketones.
Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrimidine ring is replaced by morpholine.
Coupling with Benzamide: The final step involves coupling the morpholinopyrimidine intermediate with 3,4-dimethoxybenzoyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-(2-morpholinopyrimidin-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide moiety can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine and pyrimidine sites.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable leaving groups and catalysts.
Major Products
Oxidation: Formation of 3,4-dimethoxybenzoic acid derivatives.
Reduction: Formation of 3,4-dimethoxybenzylamine derivatives.
Substitution: Formation of various substituted morpholinopyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an inhibitor of specific enzymes and receptors, contributing to studies on cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases and cancer.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 3,4-dimethoxy-N-(2-pyrimidinyl)benzamide
- 3,4-dimethoxy-N-(2-morpholinopyridin-5-yl)benzamide
- 3,4-dimethoxy-N-(2-morpholinopyrimidin-4-yl)benzamide
Uniqueness
3,4-dimethoxy-N-(2-morpholinopyrimidin-5-yl)benzamide is unique due to the specific positioning of the morpholine and pyrimidine groups, which confer distinct chemical and biological properties. This compound’s ability to interact with multiple molecular targets and its potential therapeutic applications set it apart from other similar compounds.
Properties
IUPAC Name |
3,4-dimethoxy-N-(2-morpholin-4-ylpyrimidin-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4/c1-23-14-4-3-12(9-15(14)24-2)16(22)20-13-10-18-17(19-11-13)21-5-7-25-8-6-21/h3-4,9-11H,5-8H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RESFRNCMKNKHLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CN=C(N=C2)N3CCOCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.